

A Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dimethoxypyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-2,3-dimethoxypyridine**

Cat. No.: **B1280217**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2,3-dimethoxypyridine is a halogenated pyridine derivative that serves as a valuable building block in organic synthesis. Its utility is rooted in the strategic placement of a bromine atom, which is amenable to various cross-coupling reactions, and two methoxy groups that influence the molecule's reactivity and physical properties. This technical guide provides a summary of the available physicochemical data for **5-Bromo-2,3-dimethoxypyridine**, details common experimental protocols for the determination of key properties, and illustrates its role in synthetic chemistry.

Core Physicochemical Properties

A comprehensive search for experimentally determined physicochemical properties of **5-Bromo-2,3-dimethoxypyridine** did not yield specific values for melting point, boiling point, pKa, or aqueous solubility. The physical form is described as a solid. However, several key molecular identifiers and computed properties have been compiled and are presented below.

Table 1: Molecular Identifiers and General Properties of **5-Bromo-2,3-dimethoxypyridine**

Property	Value	Source
CAS Number	52605-98-8	[1]
Molecular Formula	C ₇ H ₈ BrNO ₂	[1]
Molecular Weight	218.05 g/mol	[1]
Physical Form	Solid	
Purity	≥97%	[1]
SMILES	COc1cc(Br)cnc1OC	[1]
InChI Key	VSXDRIVAPWWONE- UHFFFAOYSA-N	

Table 2: Computed Physicochemical Properties of **5-Bromo-2,3-dimethoxypyridine**

Property	Value	Source
Topological Polar Surface Area (TPSA)	31.35 Å ²	[1]
LogP (Octanol-Water Partition Coefficient)	1.8613	[1]
Hydrogen Bond Acceptors	3	[1]
Hydrogen Bond Donors	0	[1]
Rotatable Bonds	2	[1]

Experimental Protocols for Physicochemical Property Determination

While specific experimental data for **5-Bromo-2,3-dimethoxypyridine** is not readily available in the literature, the following are detailed, standard methodologies for determining key physicochemical properties of solid organic compounds.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a critical indicator of purity.[\[2\]](#) Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology:

- Sample Preparation: The solid sample must be completely dry and finely powdered to ensure efficient and reproducible heat transfer.[\[2\]](#)
- Capillary Tube Loading: A small amount of the powdered sample is introduced into a thin-walled capillary tube, which is sealed at one end. The tube is gently tapped to pack the sample to a height of 1-2 mm.[\[3\]](#)
- Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, adjacent to a calibrated thermometer.
- Heating and Observation:
 - An initial rapid heating can be performed to determine an approximate melting range.
 - For an accurate measurement, a new sample is heated slowly, at a rate of approximately 2°C per minute, starting from a temperature about 20°C below the approximate melting point.[\[4\]](#)[\[5\]](#)
- Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range. For a pure substance, this range should be narrow.[\[3\]](#)

pKa Determination by Potentiometric Titration

Potentiometric titration is a high-precision technique for determining the acid dissociation constant (pKa) of a substance.[\[6\]](#) It involves monitoring pH changes in a solution of the compound upon the incremental addition of a titrant (an acid or a base).[\[6\]](#)[\[7\]](#)

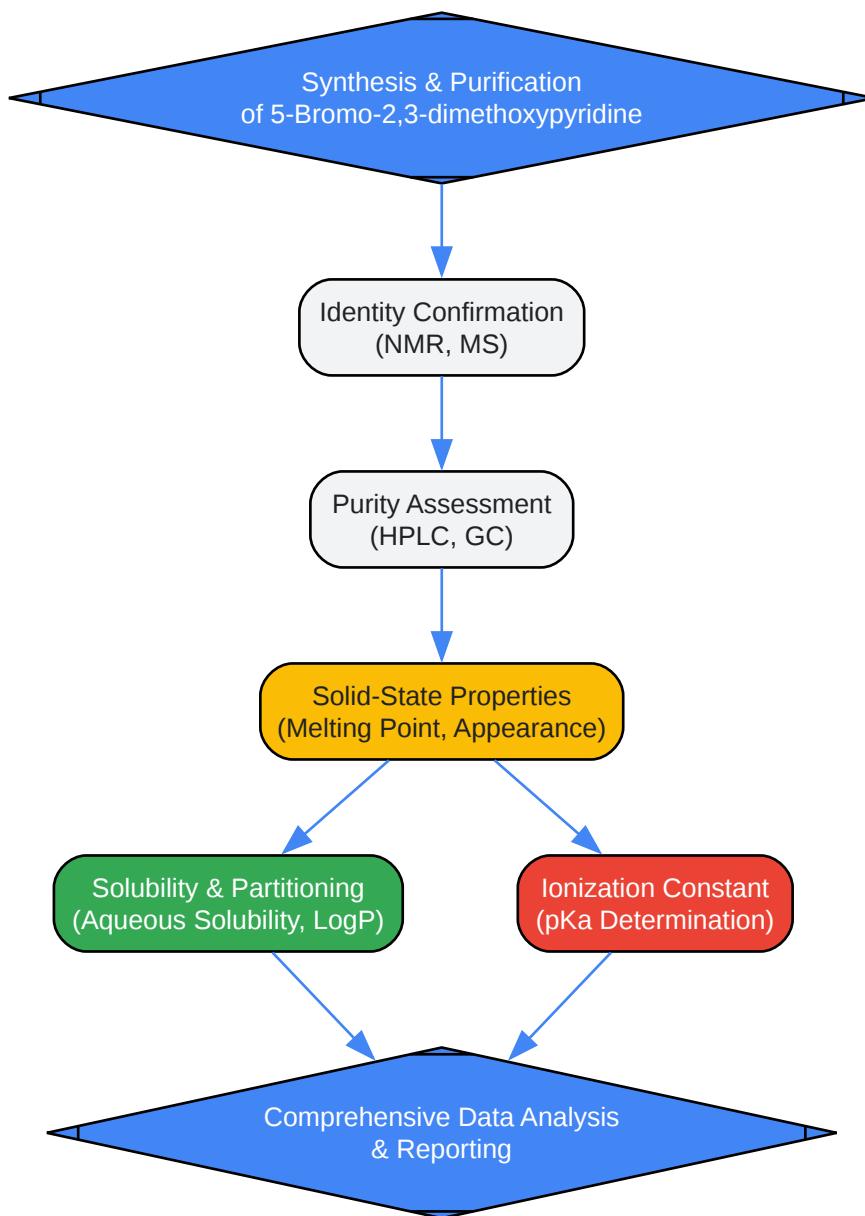
Methodology:

- Apparatus Calibration: The pH meter is calibrated using standard aqueous buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[7][8]
- Sample Preparation: A solution of the compound is prepared in a suitable solvent, often with a co-solvent for sparingly soluble substances, to a concentration of at least 10^{-4} M.[6][7] The ionic strength of the solution is kept constant using an inert salt solution, such as 0.15 M KCl. [7][8] The solution is purged with nitrogen to remove dissolved carbon dioxide.[7]
- Titration: The sample solution is placed in a vessel with a magnetic stirrer, and the calibrated pH electrode is immersed. A standardized solution of 0.1 M HCl or 0.1 M NaOH is added in small, precise increments.[7][8]
- Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.[7]
- Data Analysis: The pKa is determined from the resulting titration curve. The inflection point of the sigmoid-shaped curve corresponds to the equivalence point, and the pH at the half-equivalence point is equal to the pKa.[9] The experiment is typically repeated multiple times to ensure reproducibility.[7]

LogP Determination by Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for experimentally determining the octanol-water partition coefficient (LogP), a measure of a compound's lipophilicity.[10][11]

Methodology:


- Phase Saturation: Equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and shaken vigorously to ensure mutual saturation. The two phases are then allowed to separate completely.[10][12]
- Sample Preparation: A known amount of the compound is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble).
- Partitioning: A precise volume of the second pre-saturated phase is added to the solution. The mixture is then agitated (e.g., by shaking) for a sufficient time to allow for the compound

to partition between the two phases and reach equilibrium. This can take up to 24 hours.[10]

- Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.[10]
- Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography.[12]
- Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Role in Organic Synthesis

5-Bromo-2,3-dimethoxypyridine is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions where the bromine atom acts as a leaving group. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the construction of more complex molecules. A common application is in palladium-catalyzed reactions like the Suzuki-Miyaura coupling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]

- 2. uomus.edu.iq [uomus.edu.iq]
- 3. chm.uri.edu [chm.uri.edu]
- 4. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. A New Straightforward Method for Lipophilicity (logP) Measurement using ¹⁹F NMR Spectroscopy [jove.com]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Physicochemical Properties of 5-Bromo-2,3-dimethoxypyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1280217#physicochemical-properties-of-5-bromo-2-3-dimethoxypyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com